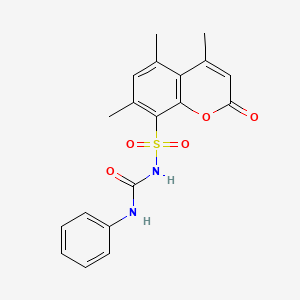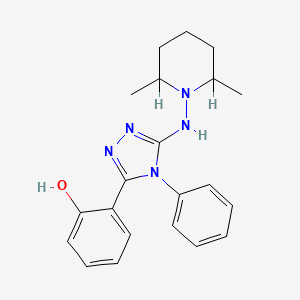
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate is a complex organic compound with a unique structure that combines a quinolinium core with a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the quinolinium moiety. The final step involves the methylation of the quinolinium nitrogen and the formation of the methyl sulphate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinolinium and thiadiazole derivatives, such as:
- 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium chloride
- 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium bromide
Uniqueness
The uniqueness of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85050-06-2 |
|---|---|
Molekularformel |
C23H23N3O6S2 |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
methyl 4-[4-methyl-5-[(E)-(1-methylquinolin-2-ylidene)methyl]-1,3,4-thiadiazol-4-ium-2-yl]benzoate;methyl sulfate |
InChI |
InChI=1S/C22H20N3O2S.CH4O4S/c1-24-18(13-12-15-6-4-5-7-19(15)24)14-20-25(2)23-21(28-20)16-8-10-17(11-9-16)22(26)27-3;1-5-6(2,3)4/h4-14H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MGBJLQOGUZXASV-UHFFFAOYSA-M |
Isomerische SMILES |
CN1/C(=C/C2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)/C=CC4=CC=CC=C41.COS(=O)(=O)[O-] |
Kanonische SMILES |
CN1C(=CC2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)C=CC4=CC=CC=C41.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















